molecular formula C13H26N2O2 B6614498 tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate CAS No. 1260889-01-7

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate

Cat. No.: B6614498
CAS No.: 1260889-01-7
M. Wt: 242.36 g/mol
InChI Key: LXQBAFPDAGXQOB-UHFFFAOYSA-N
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Description

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(piperidin-3-ylmethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (4-aminocyclohexyl)carbamate

Uniqueness

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is unique due to its specific structure, which provides stability and reactivity in various chemical environments. Its versatility in undergoing different types of reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Biological Activity

Tert-butyl ethyl(piperidin-3-ylmethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an ethyl carbamate substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O2C_{13}H_{22}N_2O_2, with a molecular weight of approximately 238.33 g/mol. The presence of the piperidine ring contributes to its biological activity, as piperidine derivatives are known for their roles in various pharmacological effects.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, influencing various biological pathways. Preliminary studies suggest that this compound may interact with bacterial cell membranes or specific enzymatic pathways involved in bacterial survival and replication.

Antibacterial Activity

Recent research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It shows strong bactericidal activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium. Its efficacy is noted at low concentrations comparable to established antibiotics, making it a promising candidate for further pharmacological development .

Case Studies

  • Study on Antibacterial Efficacy :
    A study evaluated the antibacterial activity of this compound against various bacterial strains. The results demonstrated that the compound had an Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against MRSA and 1 µg/mL against Vancomycin-resistant Enterococcus faecium, indicating potent antibacterial properties.
  • Mechanistic Insights :
    Another investigation focused on the mechanism of action of the compound. It was found that the compound disrupts bacterial cell membrane integrity, leading to cell lysis and death. This was corroborated by electron microscopy images showing significant morphological changes in treated bacterial cells compared to untreated controls .

Comparative Biological Activity Table

Compound NameMIC (µg/mL)Target BacteriaMechanism of Action
This compound0.5MRSADisruption of cell membrane integrity
Tert-butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate1Vancomycin-resistant Enterococcus faeciumDisruption of cell membrane integrity
Established Antibiotic (e.g., Vancomycin)2MRSAInhibition of cell wall synthesis

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : Its ability to combat resistant bacterial strains positions it as a valuable candidate in pharmaceutical research aimed at addressing antibiotic resistance.
  • Biological Pathways Study : The structural features allow for its use in studying biological pathways and interactions, potentially leading to the discovery of new therapeutic agents.

Properties

IUPAC Name

tert-butyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-7-6-8-14-9-11/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQBAFPDAGXQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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